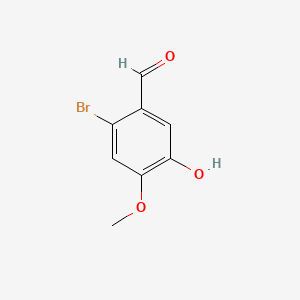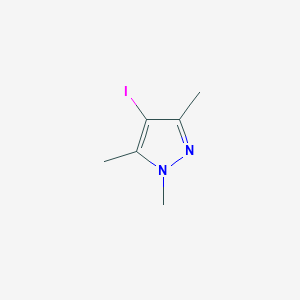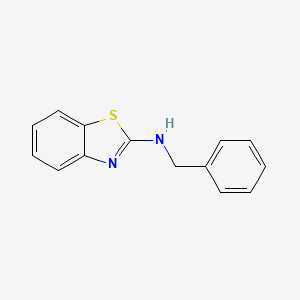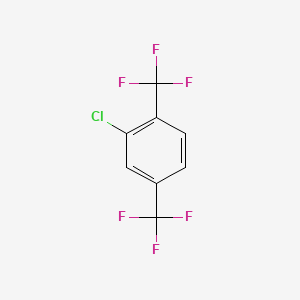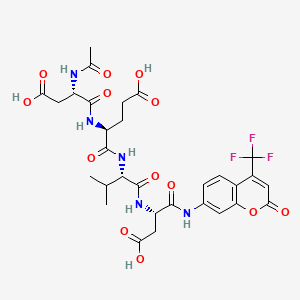
Ac-Asp-Glu-Val-Asp-AFC
Overview
Description
Ac-Asp-Glu-Val-Asp-AFC (Ac-DEVD-AFC) is a fluorogenic substrate of caspase-3/7 and other related caspases . It is used in the detection of enzyme activities in cell lysate or electrophoretic gels . The working concentration of this substrate is 25-50 µM . The released AFC (7-Amino-4-trifluoromethylcoumarin) fluorescence can be detected by a fluorimeter or a plate reader using excitation/emission wavelengths at 400 nm/505 nm, respectively .
Molecular Structure Analysis
The molecular formula of this compound is C30H34F3N5O13 . The molecular weight is 729.6 Da . More detailed structural analysis would require additional resources.Chemical Reactions Analysis
Ac-DEVD-AFC is a substrate for caspase-3/7 and other related caspases . During apoptosis, activated caspase-3 cleaves poly (ADP-ribose) polymerase, which it specifically targets at the amino sequence Asp-Glu-Val-Asp (DEVD) .Physical And Chemical Properties Analysis
The trifluoromethyl substituent of the fluorophore in Ac-DEVD-AFC improves the membrane permeability of the substrate . More detailed physical and chemical properties would require additional resources.Scientific Research Applications
Caspase Inhibition and Apoptotic Pathways
Caspase-3 Inhibition : Ac-Asp-Glu-Val-Asp-AFC, based on its similarity to Ac-DEVD-CHO (an inhibitor of the caspase-3 family proteases), plays a significant role in inhibiting caspase-3. This inhibition affects apoptosis, particularly in cells undergoing glucocorticoid-induced apoptotic pathways, where it prevents DNA fragmentation and cell death, while not affecting mitochondrial changes (Miyashita et al., 1998).
Caspase Activation Studies : In studies measuring caspase activation by anticancer drugs, Ac-DEVD-AFC, a compound similar to this compound, was used to track caspase activity. It enters cells rapidly, gets cleaved by specific caspases, and helps in understanding the caspase storm during drug-induced apoptosis (Tao et al., 2007).
Role in BAX-Induced Cell Death : Research on BAX-induced cell death showed that while ICE-like protease inhibitors (similar to this compound) blocked protease activity and DNA degradation, they did not prevent death induced by BAX. This suggests a role of these compounds in specific apoptotic pathways without affecting BAX-related mitochondrial functions (Xiang et al., 1996).
Caspase Profiling for Inhibition Studies : this compound, used as an inhibitor of caspase-3, is potent against this protease and has been utilized in studies profiling caspase inhibitors. Its ability to block caspase-3 like activity in cell lysates and delay apoptosis development in vitro is significant (Murphy et al., 2010).
Cell Death Mechanisms and Apoptosis
Involvement in Fas-Mediated Apoptosis : Research on Fas antigen-induced hepatocyte apoptosis used caspase inhibitors similar to this compound to understand the role of caspases in this process. The inhibitors significantly prevented apoptosis, highlighting the compound's potential utility in studying caspase-mediated cell death (Jones et al., 1998).
- DNA damage and cell death induced by the mitochondrial inhibitor antimycin A. This evidence suggests the crucial role of caspases in DNA damage and cell death in response to mitochondrial dysfunction (Kaushal et al., 1997).
Enzyme and Protein Interaction Studies
Interactions with Thrombin and Fibrinogen : Studies on thrombin's interaction with fibrinogen utilized peptides similar to this compound to understand the mechanism of action. These peptides helped in identifying key amino acid residues and their roles in the coagulation process (Marsh et al., 1983; Marsh et al., 1985).
Role in Ribonucleotide Reductase Inhibition : this compound analogs have been used in studying the inhibition of herpes simplex virus type I ribonucleotide reductase. These studies contribute to understanding the viral replication process and potential antiviral strategies (Gaudreau et al., 1992).
Inhibition of Brain Enzymes : Analogues of Ac-Asp-Glu-OH, a related compound to this compound, have been synthesized and evaluated for their ability to inhibit brain enzymes like NAALA dipeptidase. This research helps in understanding the enzyme's structural requirements and potential therapeutic applications (Subasinghe et al., 1990).
Peptide and Protein Sequencing
- Identification of Protein Sequences : this compound and its analogs have been instrumental in determining the amino acid sequences of various proteins and enzymes, such as adenylate kinase from porcine muscle and proteinase A inhibitor from yeast. This information is crucial for understanding the structure and function of these biomolecules (Heil et al., 1974; Biedermann et al., 1980).
Mechanism of Action
Target of Action
The primary target of Ac-DEVD-AFC is caspase-3 , a cysteine-dependent protease . Caspase-3 plays a crucial role in the execution phase of cell apoptosis .
Mode of Action
Ac-DEVD-AFC is a fluorogenic substrate for activated caspase-3 . The compound is cleaved between the aspartic acid (D) and the 7-amino-4-trifluoromethylcoumarin (AFC), releasing the fluorogenic AFC .
Biochemical Pathways
The cleavage of Ac-DEVD-AFC by caspase-3 is part of the apoptosis pathway . Apoptosis is a process of programmed cell death that occurs in multicellular organisms . The release of AFC allows for the quantification of caspase activity, providing a measure of apoptosis .
Pharmacokinetics
It is known that the compound is insoluble in water but can be dissolved in dmso . The solubility of Ac-DEVD-AFC in DMSO is at least 73 mg/mL .
Result of Action
The cleavage of Ac-DEVD-AFC by caspase-3 results in the release of AFC . The released AFC can be detected by spectrofluorometry, with excitation at 400 nm and emission at 505 nm . This provides a quantifiable measure of caspase-3 activity and, by extension, the level of apoptosis in the cell .
Action Environment
The action of Ac-DEVD-AFC is influenced by environmental factors such as temperature and pH. The compound should be stored at -20°C to maintain its stability . The optimal conditions for the cleavage of Ac-DEVD-AFC by caspase-3 are not well-documented, but it is likely that this process is most efficient under physiological conditions (i.e., body temperature and neutral pH).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ac-Asp-Glu-Val-Asp-AFC interacts with caspase-3, a crucial enzyme involved in apoptosis, or programmed cell death . The compound serves as a substrate for caspase-3, allowing the enzyme’s activity to be measured based on the fluorescence emitted upon cleavage of the substrate .
Cellular Effects
In cellular processes, this compound is used to monitor the activity of caspase-3, thereby providing insights into the progression of apoptosis . As caspase-3 plays a key role in the execution phase of cell apoptosis, changes in its activity can significantly influence cell function .
Molecular Mechanism
At the molecular level, this compound is cleaved by caspase-3 at the aspartic acid residue, releasing the AFC moiety . This cleavage results in fluorescence that can be measured, providing a quantitative readout of caspase-3 activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function are important considerations in experimental design .
Metabolic Pathways
This compound is involved in the metabolic pathway of apoptosis, specifically in the activation of caspase-3
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its function. The trifluoromethyl substituent of the fluorophore improves the membrane permeability of the substrate , which may influence its distribution within cells.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its role as a substrate for caspase-3, an enzyme that is typically localized in the cytoplasm
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45)/t17-,18-,19-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDRODOYEFEHGG-NUDCOPPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942217 | |
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201608-14-2 | |
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ac-DEVD-AFC acts as a substrate for specific caspases, primarily caspase-3 and to a lesser extent, caspase-7. [, ] These proteases recognize the DEVD (Asp-Glu-Val-Asp) peptide sequence within Ac-DEVD-AFC and cleave the molecule at the aspartate residue. This cleavage separates the AFC (7-Amino-4-trifluoromethylcoumarin) fluorophore from the rest of the molecule, leading to increased fluorescence. [] The intensity of the fluorescence signal is directly proportional to the caspase activity, thus allowing researchers to quantify caspase activation. [] Given that caspase-3 is a key executioner caspase in apoptosis, increased Ac-DEVD-AFC cleavage signifies heightened apoptotic activity. [, ]
ANone: The molecular formula for Ac-DEVD-AFC is C26H26F3N5O10. Its molecular weight is 621.5 g/mol.
ANone: Ac-DEVD-AFC finds application in various research settings:
- Quantifying caspase-3/7 activity: Researchers use Ac-DEVD-AFC to measure the activity of caspase-3 and caspase-7 in cell lysates. This helps in studying apoptosis induced by diverse stimuli, including anticancer drugs. [, ]
- Evaluating the efficacy of anticancer therapies: The extent of Ac-DEVD-AFC cleavage can be used to assess the effectiveness of anticancer treatments that induce apoptosis. []
A: While Ac-DEVD-AFC exhibits high selectivity for caspase-3, it can be cleaved by other caspases, albeit with lower efficiency. [, ] Caspase-7 is known to cleave Ac-DEVD-AFC, though at a slower rate than caspase-3. [] Some studies have also reported minor cleavage by caspase-2. [] Therefore, it's crucial to consider potential contributions from other caspases when interpreting experimental results, especially when investigating pathways involving multiple caspases.
A: Yes, researchers have identified Ac-VDTTD-AFC (Acetyl-Valyl-Aspartyl-Threonyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) as a more selective substrate for caspase-2. [, ] This peptide offers improved discrimination between caspase-2 and caspase-3 activities compared to Ac-DEVD-AFC. Employing both Ac-DEVD-AFC and Ac-VDTTD-AFC in parallel allows researchers to more accurately discern the individual activities of caspase-2 and caspase-3 in biological samples.
A: The mitochondrial pathway is a key mechanism of apoptosis. Studies use Ac-DEVD-AFC to assess the functional integrity of this pathway. [] By stimulating cell lysates with cytochrome c and dATP (components that trigger the mitochondrial pathway) and measuring Ac-DEVD-AFC hydrolysis, researchers can gauge the capacity of effector caspases to become activated. This approach helps identify potential defects in the mitochondrial pathway that might contribute to resistance to apoptosis-inducing agents, such as those used in chemotherapy. []
ANone: While Ac-DEVD-AFC is a valuable tool, it has limitations:
- Limited specificity: As mentioned earlier, it's not entirely specific to caspase-3 and can be cleaved by other caspases. [, ]
A: Researchers investigating the anti-cancer properties of Scorpio water extract (SWE) utilized Ac-DEVD-AFC to elucidate its mechanism of action in human hepatoma HepG2 cells. [] They observed that treating cells with SWE increased the cleavage of Ac-DEVD-AFC, indicating caspase-3 activation. [] Further experiments revealed that this SWE-induced apoptosis involved mitochondrial damage, cytochrome C release, and caspase activation, highlighting the role of Ac-DEVD-AFC in dissecting apoptotic pathways. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


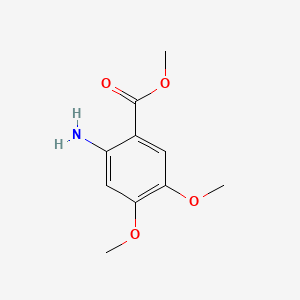
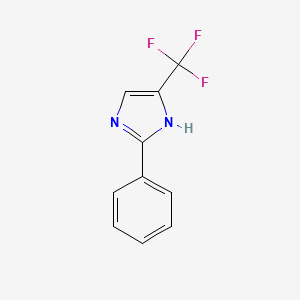
![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)


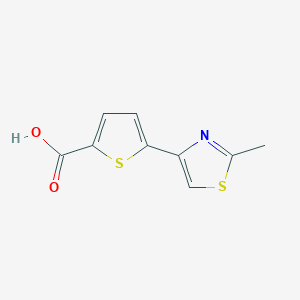
![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)
